5-(benzyloxy)-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide
Description
5-(Benzyloxy)-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide is a benzofuran-derived carboxamide characterized by a benzyloxy substituent at position 5, a methyl group at position 2 of the benzofuran core, and a carboxamide moiety linked to a 2-methylphenyl group.
Properties
IUPAC Name |
2-methyl-N-(2-methylphenyl)-5-phenylmethoxy-1-benzofuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO3/c1-16-8-6-7-11-21(16)25-24(26)23-17(2)28-22-13-12-19(14-20(22)23)27-15-18-9-4-3-5-10-18/h3-14H,15H2,1-2H3,(H,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CASSXIRIDJSWAI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)C2=C(OC3=C2C=C(C=C3)OCC4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(benzyloxy)-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide typically involves multiple steps:
Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction of 2-hydroxybenzaldehyde with a suitable alkyne or alkene under acidic or basic conditions.
Introduction of the Benzyloxy Group: The benzyloxy group is introduced via an etherification reaction, where benzyl alcohol reacts with the hydroxyl group on the benzofuran ring in the presence of a strong base like sodium hydride.
Carboxamide Formation: The carboxamide group is formed by reacting the benzofuran derivative with an appropriate amine (in this case, 2-methylphenylamine) in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can target the carboxamide group, converting it to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzofuran ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it a versatile intermediate.
Biology
In biological research, derivatives of benzofurans have been studied for their potential as enzyme inhibitors, antimicrobial agents, and anti-inflammatory compounds. The specific structure of 5-(benzyloxy)-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide may offer unique interactions with biological targets.
Medicine
Medicinally, benzofuran derivatives have shown promise in the treatment of diseases such as cancer, Alzheimer’s, and cardiovascular disorders. This compound could be explored for similar therapeutic applications.
Industry
In the industrial sector, benzofuran compounds are used in the manufacture of dyes, polymers, and other materials
Mechanism of Action
The mechanism of action of 5-(benzyloxy)-2-methyl-N-(2-methylphenyl)-1-benzofuran-3-carboxamide would depend on its specific application. Generally, benzofuran derivatives interact with biological targets through hydrogen bonding, hydrophobic interactions, and π-π stacking. The carboxamide group can form hydrogen bonds with enzymes or receptors, while the benzofuran core can engage in π-π interactions with aromatic amino acids in proteins.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Positional Isomer: 5-(Benzyloxy)-2-methyl-N-(4-methylphenyl)-1-benzofuran-3-carboxamide
This analog differs only in the substitution pattern of the phenyl ring attached to the carboxamide group (4-methylphenyl vs. 2-methylphenyl). Key comparisons include:
The ortho-methyl group in the target compound may impede rotational freedom and reduce binding affinity to planar targets compared to the para isomer. However, it could enhance selectivity for receptors requiring bulkier substituents.
5-Fluoro-3-methyl-N-(4-methyl-1,2,5-oxadiazol-3-yl)-1-benzofuran-2-carboxamide
This compound replaces the benzyloxy group with a fluorine atom at position 5 and substitutes the phenylcarboxamide with a 4-methyl-1,2,5-oxadiazol-3-yl group. Notable differences:
The oxadiazole ring introduces rigidity and polar characteristics, likely improving solubility and metabolic stability. The fluorine atom may enhance binding to targets requiring electron-deficient aromatic systems.
Structure-Activity Relationship (SAR) Insights
- Benzyloxy vs. Fluoro Substitution : Electron-donating benzyloxy groups may favor interactions with hydrophobic pockets, while electron-withdrawing fluoro groups could enhance dipole interactions or improve membrane permeability .
- Methyl Positioning : Ortho-substituted phenyl groups introduce steric effects that could either hinder or stabilize binding, depending on target geometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
